REACTION_CXSMILES
|
[C:1]([NH:8][C@H:9]([C:11](=[S:13])[NH2:12])[CH3:10])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].Cl[CH2:15][C:16](=O)[CH3:17].C(=O)([O-])[O-].[Ca+2]>C(O)C>[CH3:17][C:16]1[N:12]=[C:11]([CH:9]([NH:8][C:1](=[O:2])[O:3][C:4]([CH3:7])([CH3:5])[CH3:6])[CH3:10])[S:13][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N[C@@H](C)C(N)=S
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Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 2OmL of saturated aq. NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated under reduced pressure
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (20% ethyl acetate/80% hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1)C(C)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |